

Application Note: Ethyl 2-fluoro-3-hydroxypropanoate in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Ethyl 2-fluoro-3-hydroxypropanoate
CAS No.:	1993-92-6
Cat. No.:	B180755

[Get Quote](#)

Executive Summary: The "Fluorine Effect" in Scaffold Design

Ethyl 2-fluoro-3-hydroxypropanoate (EFHP) is a high-value fluorinated building block that serves as a metabolic anchor in medicinal chemistry. The introduction of a fluorine atom at the

-position to the ester (and

-position to the hydroxyl) imparts unique physiochemical properties:

- **Metabolic Stability:** The C–F bond (approx. 116 kcal/mol) resists oxidative metabolism, protecting the scaffold from rapid hydrolysis or hydroxylation often seen in non-fluorinated analogs (e.g., serine or glycerol derivatives).
- **pKa Modulation:** The electron-withdrawing nature of fluorine lowers the pKa of the neighboring hydroxyl and ester groups, altering hydrogen bond donor/acceptor capabilities in enzyme active sites.

- **Conformational Locking:** The gauche effect between the fluorine and adjacent heteroatoms can lock the molecule into a specific bioactive conformation, enhancing binding affinity.

This guide details the synthesis, resolution, and application of EFHP in developing fluorinated nucleosides, amino acid isosteres, and functionalized biopolymers.

Technical Profile & Specifications

Property	Specification
IUPAC Name	Ethyl 2-fluoro-3-hydroxypropanoate
CAS Number	1993-92-6 (Racemic)
Molecular Formula	C H FO
Molecular Weight	136.12 g/mol
Boiling Point	80 °C (at 1-2 mmHg)
Chirality	Contains 1 stereocenter (C2); available as (2R), (2S), or racemate.[1][2]
Solubility	Soluble in EtOH, EtOAc, DCM, THF; sparingly soluble in water.
Stability	Hygroscopic; store under inert atmosphere (Ar/N) at 2–8°C.

Strategic Applications in Drug Design

Precursor for Fluorinated Nucleosides (Antivirals)

EFHP acts as a glycerol mimic. In nucleoside synthesis, the C2-fluorine mimics the 2'-position of ribose.

- Mechanism: The hydroxyl group at C3 allows for coupling with nucleobases (via Mitsunobu reaction) or phosphorylation.
- Application: Synthesis of acyclic nucleoside phosphonates (ANPs) where the rigid C–F bond mimics the ribose ring puckering.

Synthesis of 2-Fluoroacrylate Polymers (Drug Delivery)

EFHP is the direct precursor to Ethyl 2-fluoroacrylate (EFA).

- Workflow: Dehydration of EFHP yields EFA.
- Utility: Poly(2-fluoroacrylate) exhibits high transparency and chemical inertness, making it an ideal matrix for drug-eluting stents and ocular implants.

Serine Isostere Synthesis

Hydrolysis and amination of EFHP provides access to 2-fluoro-serine, a non-natural amino acid used to stabilize peptide drugs against proteolytic cleavage.

Experimental Protocols

Protocol A: Green Synthesis via Formaldehyde Addition

A novel, facile route avoiding toxic fluorinating reagents.

Principle: This method utilizes the condensation of Claisen salts with formaldehyde in an aqueous medium, offering a higher yield and safety profile compared to traditional fluorination of acrylates.

Materials:

- Claisen Salt (Sodium 1-ethoxy-1-oxoprop-1-en-2-olate)
- Formaldehyde (37% aq. solution)
- Sodium Bicarbonate (NaHCO

)

Essential for isolating the bioactive (2R)- or (2S)-enantiomer.

Principle: Lipases (e.g., CAL-B) selectively acetylate the hydroxyl group of one enantiomer, allowing separation of the ester (product) from the alcohol (substrate).

Materials:

- Racemic **Ethyl 2-fluoro-3-hydroxypropanoate**
- Vinyl Acetate (Acyl donor)[3]
- Lipase B from *Candida antarctica* (CAL-B, immobilized on acrylic resin)
- Diisopropyl ether (DIPE) or MTBE (Solvent)

Step-by-Step Methodology:

- Setup: Dissolve racemic EFHP (5.0 mmol) in anhydrous DIPE (20 mL).
- Acyl Donor: Add Vinyl Acetate (15.0 mmol, 3.0 equiv).
- Initiation: Add CAL-B (100 mg/mmol substrate).
- Incubation: Shake at 30°C and 200 rpm. Monitor conversion by Chiral GC.
- Termination: Stop reaction at ~50% conversion (typically 24–48 hours) by filtering off the enzyme.
- Separation: Concentrate the filtrate. Separate the (S)-acetate (product) from the (R)-alcohol (unreacted substrate) via silica gel column chromatography (Gradient: 10% 40% EtOAc in Hexanes).

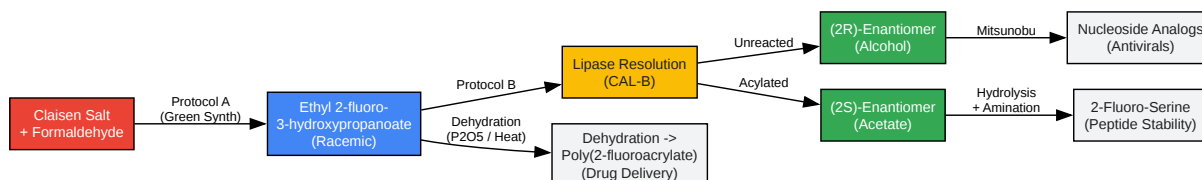
Stereochemical Outcome:

- Unreacted Alcohol: Enriched in (2R)-**Ethyl 2-fluoro-3-hydroxypropanoate** (>98% ee).
- Acylated Product: Enriched in (2S)-acetate derivative.

Visualizations & Workflows

Synthesis & Application Workflow

This diagram illustrates the flow from raw materials to high-value applications.

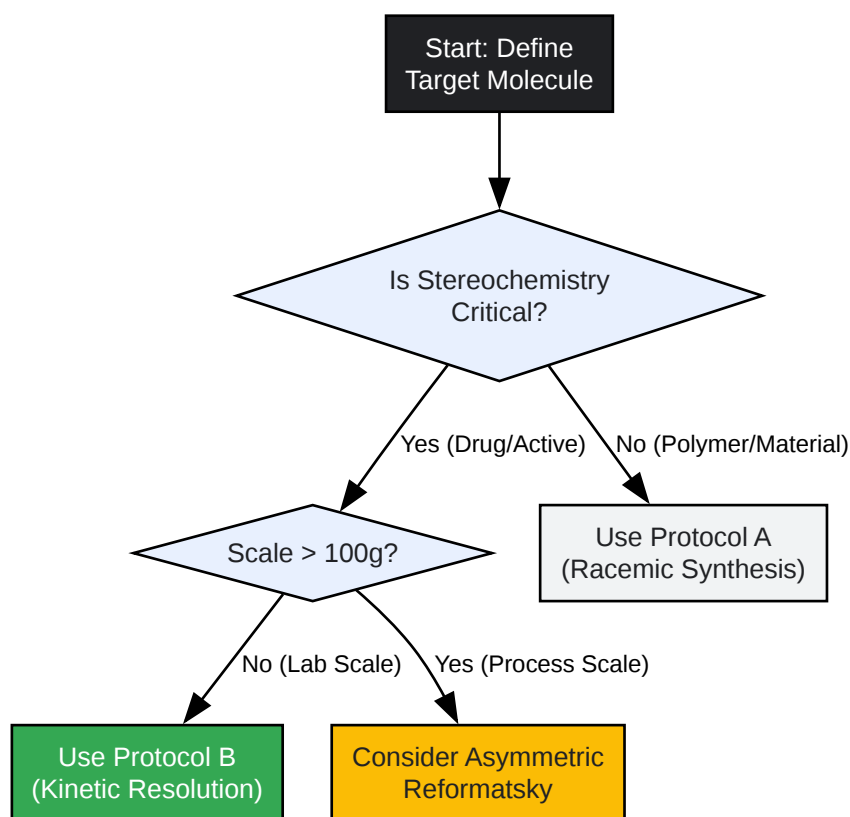


[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow from precursors to pharmaceutical applications.

Decision Tree: Route Selection

When to use Chemical vs. Enzymatic routes based on project needs.



[Click to download full resolution via product page](#)

Figure 2: Decision matrix for selecting the optimal synthesis strategy.

References

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. *Frontiers in Bioengineering and Biotechnology*, 2022.[4]
- Novel facile method for the synthesis of **methyl 2-fluoro-3-hydroxypropanoate** from Claisen salts and formaldehyde in water. *Synthetic Communications*, 2022.
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. *ResearchGate*, 2025.
- **Ethyl 2-fluoro-3-hydroxypropanoate** - Substance Information. *PubChem*, 2025.
- Lipase-catalyzed kinetic resolution of 2-hydroxy esters. *Journal of Molecular Catalysis B: Enzymatic*, 2011.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. ir.library.osaka-u.ac.jp \[ir.library.osaka-u.ac.jp\]](https://ir.library.osaka-u.ac.jp)
- [3. jocpr.com \[jocpr.com\]](https://www.jocpr.com)
- [4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Application Note: Ethyl 2-fluoro-3-hydroxypropanoate in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180755/docs#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery\]](https://www.benchchem.com/product/b180755/docs#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)